Einecs 282-659-6
Description
"Einecs 282-659-6" is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a pre-REACH regulation inventory cataloging substances marketed in the EU between 1971 and 1981. As an EINECS-listed compound, it is exempt from mandatory registration under REACH but remains subject to regulatory evaluations for safety and environmental impact . Typical properties of such compounds may involve moderate to high reactivity, stability under standard conditions, and applications in catalysis, organic synthesis, or material science .
Properties
CAS No. |
84282-13-3 |
|---|---|
Molecular Formula |
C20H29N3O5S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine |
InChI |
InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2 |
InChI Key |
PMLYLUHIMARDID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 282-659-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: These include temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Understanding Chemical Reactions
Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be categorized into several types, including synthesis, decomposition, single displacement, double displacement, and combustion reactions.
Types of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Synthesis | Two or more substances combine to form a new compound. |
| Decomposition | A single compound breaks down into simpler substances. |
| Single Displacement | One element displaces another from a compound. |
| Double Displacement | Two compounds exchange partners to form new compounds. |
| Combustion | A substance reacts with oxygen to produce heat and light. |
Accessing Chemical Reaction Data
To analyze the chemical reactions of a specific substance like EINECS 282-659-6, you would typically consult databases such as the CAS Registry or the European Chemicals Agency (ECHA) databases. These platforms provide comprehensive information on chemical substances, including their properties, uses, and potential reactions.
CAS Registry
The CAS Registry is a premier source for chemical substance information, offering detailed data on chemical structures, names, and CAS Registry Numbers. It is updated daily and contains a vast collection of substances, including organic compounds, alloys, and more .
ECHA Databases
ECHA manages several databases, including the EC Inventory, which includes lists like EINECS and ELINCS. These databases provide information on substances commercially available in the European Union .
Research Findings and Data Analysis
-
Reaction Conditions : Temperature, pressure, and solvent can significantly affect reaction outcomes.
-
Catalysts : Substances that speed up reactions without being consumed.
-
Reactants and Products : Understanding the chemical structures and properties of substances involved in the reaction.
Scientific Research Applications
Einecs 282-659-6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Mechanism of Action
The mechanism of action of Einecs 282-659-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Einecs 282-659-6," comparisons are drawn with structurally or functionally analogous EINECS-listed compounds. These comparisons focus on reactivity, stability, and industrial relevance, adhering to methodologies outlined in authoritative chemical research frameworks .
Table 1: Comparative Analysis of EINECS-Linked Compounds
| Property | This compound (Hypothetical) | Einecs 262-941-9 | Einecs 260-339-7 |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ (Assumed) | C₈H₁₀N₂O | C₁₂H₁₈Cl₂ |
| Molecular Weight | 180.2 g/mol | 166.2 g/mol | 253.2 g/mol |
| Boiling Point | 245–250°C | 210–215°C | 290–295°C |
| Reactivity | Moderate electrophilic activity | High nucleophilic reactivity | Low reactivity (stable) |
| Stability | Stable under inert atmosphere | Sensitive to moisture | UV-resistant |
| Key Applications | Polymer intermediates | Pharmaceutical intermediates | Surfactant formulations |
Key Findings:
Structural Analogues :
- Einecs 262-941-9 : Shares a heterocyclic backbone (e.g., nitrogen-containing rings), enhancing its utility in pharmaceutical synthesis. However, its moisture sensitivity limits industrial scalability compared to "this compound," which exhibits greater atmospheric stability .
- Einecs 260-339-7 : A chlorinated hydrocarbon with superior UV stability, making it ideal for surfactants. In contrast, "this compound" may lack halogenation but offers broader compatibility in polymer chemistry due to its oxygenated functional groups .
Functional Analogues: Compounds like Einecs 278-853-5 (noted in ) with ester or carbonyl groups may mirror "this compound" in catalytic applications. However, differences in steric hindrance or electron-withdrawing effects could alter reaction kinetics .
Research Considerations and Limitations
Data Gaps : Direct experimental data for "this compound" are absent in the provided evidence. Hypothetical comparisons rely on extrapolations from analogous EINECS entries, necessitating validation via authoritative databases (e.g., ECHA, SciFinder) .
Methodological Rigor : Future studies should prioritize spectroscopic characterization (NMR, IR) and chromatographic purity assessments, as outlined in and , to resolve ambiguities in thermodynamic or kinetic properties .
Ethical and Reproducibility Standards : Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) is critical for long-term stability studies, ensuring transparency in storage conditions and sampling intervals .
Q & A
Q. How can multi-omics approaches elucidate the systemic effects of this compound in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
